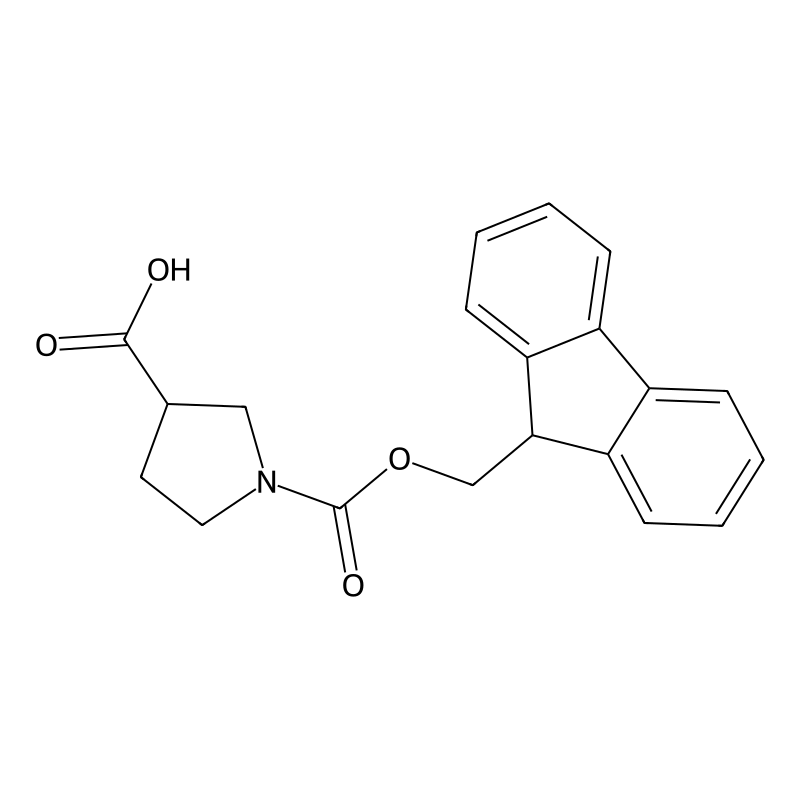

Fmoc-1-pyrrolidine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis

Fmoc-Pya functions as a protected amino acid building block. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amine (NH2) functionality of the pyrrolidine ring. This protection scheme is crucial in solid-phase peptide synthesis (SPPS) [1]. SPPS is a widely used technique for creating peptides, which are chains of amino acids.

During SPPS, Fmoc-Pya is attached to a solid support resin. The Fmoc group is then selectively removed using a mild acidic treatment, exposing the free amine group. This free amine can then react with another incoming amino acid building block, whose own protecting group is orthogonal (cleaved under different conditions) to the Fmoc group. This cycle of deprotection and coupling allows for the sequential addition of amino acids in a controlled manner, ultimately leading to the desired peptide sequence [1, 2].

Here are some resources for further reading on Fmoc-Pya in SPPS:

Fmoc-1-pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is CHN O, and it has a molecular weight of 337.37 g/mol. This compound is significant in the realm of organic chemistry, particularly in peptide synthesis, where it serves as a building block due to its unique structural properties and reactivity. The compound's structure includes a pyrrolidine ring, which contributes to its biological activity and chemical behavior during synthesis processes .

Several methods exist for synthesizing Fmoc-1-pyrrolidine-3-carboxylic acid:

- Direct Synthesis from Pyrrolidine: This method involves the reaction of pyrrolidine with Fmoc anhydride to introduce the Fmoc group.

- Carboxylation: The introduction of a carboxylic acid group can be achieved through various carboxylation techniques, often using carbon dioxide or other carboxylating agents.

- Solid-Phase Synthesis: In solid-phase peptide synthesis, Fmoc-1-pyrrolidine-3-carboxylic acid can be incorporated into growing peptide chains through coupling reactions with other amino acids .

Fmoc-1-pyrrolidine-3-carboxylic acid is primarily used in:

- Peptide Synthesis: It serves as an essential building block for synthesizing peptides with specific sequences and functionalities.

- Drug Development: Compounds derived from this structure are explored for potential therapeutic applications.

- Research: It is utilized in various biochemical research applications, particularly in studies related to protein interactions and enzyme functions .

Interaction studies involving Fmoc-1-pyrrolidine-3-carboxylic acid often focus on its role in peptide interactions within biological systems. Research indicates that peptides synthesized using this compound can interact with various receptors and enzymes, leading to significant biological effects. These studies are crucial for understanding how modifications at the pyrrolidine position influence binding affinities and biological activities .

Several compounds share structural similarities with Fmoc-1-pyrrolidine-3-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-1-Fmoc-piperidine-3-carboxylic acid | CHN O | Contains a piperidine ring instead of pyrrolidine |

| (S)-(+)-Pyrrolidine-3-carboxylic acid | CHN O | Lacks the Fmoc group; simpler structure |

| Fmoc-(3S)-β-Pro-OH | CHN O | Contains proline; used in similar peptide synthesis |

Uniqueness

Fmoc-1-pyrrolidine-3-carboxylic acid is unique due to its specific combination of the Fmoc protecting group and the pyrrolidine ring, which allows for enhanced stability and reactivity in synthetic applications compared to other similar compounds. Its distinct properties make it particularly valuable in complex peptide synthesis where precise control over functional groups is required .

Fmoc-1-pyrrolidine-3-carboxylic acid is a protected amino acid derivative characterized by its complex molecular architecture combining a five-membered pyrrolidine ring with a fluorenylmethoxycarbonyl protecting group [1] [2] [3]. The complete International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid [3] [4]. Alternative systematic names include 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid and 1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid [3] [5].

The molecular formula is C₂₀H₁₉NO₄ with a molecular weight of 337.37 grams per mole [1] [2] [6]. The compound is registered under Chemical Abstracts Service number 885951-89-3 for the racemic form [1] [5]. The monoisotopic mass is precisely 337.131408 atomic mass units, while the average mass is 337.375 atomic mass units [3]. The molecular structure features a carbamate linkage connecting the fluorenyl protecting group to the nitrogen atom of the pyrrolidine ring, with a carboxylic acid functionality positioned at the 3-carbon of the five-membered ring [3] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₉NO₄ | [1] [2] [3] |

| Molecular Weight | 337.37 g/mol | [1] [2] [6] |

| Monoisotopic Mass | 337.131408 amu | [3] |

| Chemical Abstracts Service Number | 885951-89-3 | [1] [5] |

| Heavy Atom Count | 25 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Rotatable Bond Count | 4 | [7] |

Stereochemical Configurations

(3S)-1-pyrrolidine-3-carboxylic acid

The (3S)-stereoisomer of Fmoc-1-pyrrolidine-3-carboxylic acid represents the enantiomerically pure form with S-configuration at the 3-position carbon center [8] [4] [9]. This stereoisomer is catalogued under Chemical Abstracts Service number 193693-66-2 and is documented in PubChem with compound identification number 1512501 [8] [4] [7]. The compound is also known by alternative designations including Fmoc-beta-proline-hydroxyl and (3S)-Fmoc-1-pyrrolidine-3-carboxylic acid [4] [9] [7].

The absolute stereochemical configuration follows the Cahn-Ingold-Prelog priority system, where the S-designation indicates that when viewed from the hydrogen atom, the priority sequence of substituents around the chiral carbon proceeds in a counterclockwise direction [10] [11]. The molecular weight remains 337.4 grams per mole for this enantiomer [4] [9] [7]. The S-configuration at the 3-position influences the overall conformational preferences of the pyrrolidine ring and affects the compound's interaction with biological systems through enantioselective binding to proteins [12].

Racemic and Other Stereoisomers

The racemic form of Fmoc-1-pyrrolidine-3-carboxylic acid contains equal proportions of both R and S enantiomers at the 3-position carbon [5] [13]. This mixture is designated by the prefix "racemic" or "DL" in nomenclature systems, with alternative names including Fmoc-DL-beta-proline-hydroxyl [3] [5]. The racemic compound maintains the same molecular formula and weight as the individual enantiomers but exhibits different physical and biological properties due to the presence of both stereoisomers [13].

The R-enantiomer, while structurally characterized, lacks extensive documentation in major chemical databases but would theoretically exhibit mirror-image properties to the S-form [7] [14]. Racemic separation methodologies have been developed for related pyrrolidine carboxylic acid derivatives, typically employing enzymatic resolution or chiral chromatographic techniques [13]. The different stereoisomers demonstrate distinct biological profiles due to their varied binding modes with enantioselective proteins, highlighting the importance of stereochemical control in pharmaceutical applications [12].

| Stereoisomer | Chemical Abstracts Service Number | Configuration | PubChem Identification |

|---|---|---|---|

| (3S)-form | 193693-66-2 | S-configuration at C-3 | 1512501 |

| (3R)-form | Not specified | R-configuration at C-3 | Not available |

| Racemic form | 885951-89-3 | Equal R and S mixture | Not specified |

Crystallographic Analysis

Crystallographic investigations of pyrrolidine derivatives, including Fmoc-protected variants, reveal fundamental structural parameters essential for understanding molecular geometry and packing arrangements [15] [16] [17]. X-ray diffraction studies of related pyrrolidine-3-carboxylic acid derivatives demonstrate that the five-membered ring consistently adopts envelope conformations in the solid state [15] [18] [17]. The pyrrolidine ring exhibits characteristic puckering parameters with specific geometric descriptors including puckering amplitude and phase angles [18] [19] [20].

Crystal structure determinations of similar fluorenylmethoxycarbonyl-protected compounds show that the fluorenyl group typically adopts an anti-periplanar orientation relative to the pyrrolidine ring to minimize steric interactions [15] [17]. The carboxylic acid functionality at the 3-position generally assumes an equatorial orientation on the puckered ring, which is electronically favored due to reduced steric strain [18] [17] [19]. Intermolecular hydrogen bonding patterns in crystalline pyrrolidine carboxylic acids typically involve the carboxylic acid proton and carbonyl oxygen atoms, creating extended network structures [15] [17].

The unit cell parameters for related Fmoc-pyrrolidine derivatives commonly fall within orthorhombic or monoclinic crystal systems, with space groups such as P2₁2₁2₁ frequently observed [21] [22]. Temperature-dependent studies indicate that pyrrolidine ring dynamics are significantly reduced in crystalline environments compared to solution phase, effectively "freezing" the conformational equilibrium [15] [18]. Crystallographic analysis also reveals that the carbamate linkage in Fmoc-protected compounds maintains planarity, consistent with sp² hybridization of the carbonyl carbon [15] [17] [21].

Conformational Analysis of the Pyrrolidine Ring

Cγ-endo and Cγ-exo Conformations

The pyrrolidine ring in Fmoc-1-pyrrolidine-3-carboxylic acid primarily exists in two distinct envelope conformations designated as Cγ-endo and Cγ-exo based on the out-of-plane displacement of the gamma carbon [18] [23] [24]. The Cγ-endo conformation, also termed the "down pucker," features the gamma carbon puckered toward the carbonyl group of the same residue [23] [25] [26]. Conversely, the Cγ-exo conformation, known as the "up pucker," positions the gamma carbon away from the carbonyl functionality [23] [24] [26].

Statistical analysis of high-resolution protein crystal structures reveals that 89% of cis-proline residues exhibit the Cγ-endo pucker, while trans-proline residues demonstrate more balanced distribution between conformations [18]. In alpha-helical secondary structures, 79% of trans-proline residues favor the Cγ-exo ring pucker [18] [23]. The energy difference between these conformational states typically ranges from 0.6 to 1.7 kilocalories per mole, with rapid interconversion occurring on picosecond timescales due to the relatively low pseudorotation barrier of 2-5 kilocalories per mole [23] [24] [25].

The conformational preference is strongly influenced by the electronic nature and spatial demands of substituents at the 3-position [24] [26] [27]. In Fmoc-1-pyrrolidine-3-carboxylic acid, the carboxylic acid group at the 3-position provides electronic stabilization through favorable orbital interactions while maintaining conformational flexibility [23] [26]. Nuclear magnetic resonance coupling constant analysis serves as a primary experimental method for determining ring pucker, with specific J-coupling patterns characteristic of each conformational state [26].

Stereoelectronic Effects on Ring Puckering

Stereoelectronic effects play a crucial role in determining the conformational equilibrium of the pyrrolidine ring through hyperconjugative interactions and orbital overlap considerations [23] [24] [25]. The primary stereoelectronic stabilization arises from sigma-to-sigma-star (σ→σ*) electron delocalization between carbon-hydrogen bonding orbitals and adjacent antibonding orbitals [24] [25] [26]. These interactions are particularly significant when electronegative substituents are present at the gamma position, creating favorable gauche arrangements [24] [25] [27].

The magnitude of stereoelectronic stabilization depends on the dihedral angle between interacting orbitals, with optimal overlap occurring at approximately 60-degree angles [24] [25]. In the context of Fmoc-1-pyrrolidine-3-carboxylic acid, the carboxylic acid functionality can participate in charge-transfer interactions that influence the overall conformational preference [23] [25] [26]. The electron-withdrawing nature of the carboxyl group affects the electron density distribution within the ring, modifying the relative stabilities of different puckering modes [23] [24] [26].

Computational studies using density functional theory methods have quantified these stereoelectronic contributions, revealing that the stabilization energy can reach 0.6-1.7 kilocalories per mole in optimally substituted systems [23] [25]. The orientation of the Fmoc protecting group also contributes to the overall stereoelectronic environment through long-range electrostatic interactions and steric effects [23] [26] [27]. These combined influences create a complex energy landscape that determines the observed conformational distribution in solution and solid-state environments [23] [24] [25].

Gauche Effect in Related Fluorinated Derivatives

The gauche effect represents a fundamental stereoelectronic phenomenon observed in fluorinated pyrrolidine derivatives that significantly impacts conformational stability and ring puckering preferences [28] [29] [30]. This effect manifests as an energetic preference for gauche conformations over anti arrangements when fluorine substituents are present, contrary to simple steric predictions [28] [29]. In difluorinated pyrrolidine systems, the gauche effect arises from stabilizing hyperconjugative interactions between carbon-hydrogen sigma orbitals and carbon-fluorine sigma-star orbitals [28] [29].

Quantum chemical investigations of difluorinated pyrrolidines reveal that the anomeric effect, resulting from nitrogen lone pair to carbon-fluorine sigma-star delocalization, provides particularly strong conformational bias in alpha-fluoro isomers [28] [29]. The energy contributions from these stereoelectronic effects can reach several kilocalories per mole, substantially influencing the conformational equilibrium [28] [29]. In (3S,4R)-3,4-difluoroproline derivatives, vicinal difluorination serves to mitigate the inherent conformational bias of the pyrrolidine ring through competing stereoelectronic effects [28] [30].

The fluorine gauche effect assumes secondary importance in highly substituted systems where steric and electrostatic interactions dominate [28] [29]. Natural bond orbital analysis demonstrates that these Lewis-type interactions often overshadow hyperconjugative stabilization in complex molecular environments [28] [29]. Benchmark computational studies comparing density functional theory methods with coupled cluster calculations validate the accuracy of modern theoretical approaches for predicting gauche effect contributions in fluorinated pyrrolidine systems [28] [29] [30].

Computational Modeling of Structure

Computational modeling of Fmoc-1-pyrrolidine-3-carboxylic acid employs sophisticated quantum chemical methods to elucidate structural properties, conformational dynamics, and energetic relationships [31] [32] [33]. Density functional theory calculations using functionals such as B3LYP and M05-2X provide accurate geometric optimizations and vibrational frequency analyses for this complex molecular system [31] [32] [33]. The M05-2X functional demonstrates particular excellence for main group elements and non-covalent interactions, making it well-suited for studying the fluorenyl-pyrrolidine system [32] [33].

Fmoc-1-pyrrolidine-3-carboxylic acid exhibits a complex molecular architecture characterized by its molecular formula C20H19NO4 and molecular weight of 337.37 grams per mole [1] [3]. The compound is registered under Chemical Abstracts Service number 885951-89-3 for the racemic form [1] [4] [3]. The monoisotopic mass is precisely 337.131408 atomic mass units [3], while the average molecular mass is 337.375 atomic mass units [3].

The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid [3]. The molecular structure features a five-membered pyrrolidine ring with a carboxylic acid functionality positioned at the 3-carbon, and a fluorenylmethoxycarbonyl protecting group attached to the nitrogen atom through a carbamate linkage .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C20H19NO4 | [1] [3] |

| Molecular Weight (g/mol) | 337.37 | [1] [3] |

| CAS Number | 885951-89-3 | [1] [4] [3] |

| Monoisotopic Mass (amu) | 337.131408 | [3] |

| IUPAC Name | 1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid | [3] |

| Heavy Atom Count | 25 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Hydrogen Bond Donor Count | 1 | |

| Rotatable Bond Count | 4 |

Spectroscopic Characteristics

NMR Spectral Features

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization for Fmoc-1-pyrrolidine-3-carboxylic acid. The 1H NMR spectrum displays characteristic signals corresponding to the fluorenyl aromatic protons, the pyrrolidine ring protons, and the methylene bridge connecting the protecting group to the carbamate nitrogen [5] [6]. The fluorenyl protons typically appear in the aromatic region between 7.0-8.0 ppm, while the pyrrolidine ring protons exhibit multipicity patterns characteristic of the five-membered ring system [6].

The 13C NMR spectrum reveals distinct carbon environments including the carbonyl carbons of both the carboxylic acid and carbamate functionalities, the aromatic carbons of the fluorenyl system, and the aliphatic carbons of the pyrrolidine ring [5] [6]. The carboxylic acid carbonyl carbon typically resonates around 170-180 ppm, while the carbamate carbonyl appears around 155-165 ppm [6].

IR Absorption Profile

Infrared spectroscopy of Fmoc-1-pyrrolidine-3-carboxylic acid reveals characteristic absorption bands that confirm the presence of key functional groups [7] [8]. The carboxylic acid functionality displays a broad O-H stretching absorption typically observed between 2500-3300 cm⁻¹ due to hydrogen bonding effects [8]. The C=O stretching frequencies appear as distinct bands, with the carboxylic acid carbonyl stretching around 1700-1720 cm⁻¹ and the carbamate carbonyl stretching around 1680-1700 cm⁻¹ [7] [8].

The aromatic C=C stretching vibrations from the fluorenyl system appear in the 1450-1600 cm⁻¹ region, while C-H stretching absorptions from both aromatic and aliphatic protons are observed in the 2800-3100 cm⁻¹ range [8]. The C-O stretching of the carbamate linkage typically appears around 1200-1300 cm⁻¹ [7].

UV-Vis Spectroscopic Properties

Ultraviolet-visible spectroscopy of Fmoc-1-pyrrolidine-3-carboxylic acid is dominated by the fluorenyl chromophore present in the protecting group [9] [10] [11]. The Fmoc group exhibits characteristic absorption bands with maximum absorption wavelengths around 254 nm, 289 nm, and 301 nm [10] [12]. These absorption maxima are particularly important for quantitative analysis and reaction monitoring in peptide synthesis applications [9] [10].

The molar extinction coefficients for the dibenzofulvene-piperidine adduct formed during Fmoc deprotection have been reported as 5800-6089 dm³×mol⁻¹×cm⁻¹ at 289 nm and 7800-8021 dm³×mol⁻¹×cm⁻¹ at 301 nm [10] [12]. This strong UV absorption enables efficient monitoring of Fmoc removal reactions by measuring the formation of the characteristic dibenzofulvene chromophore [11] [12].

Solubility Parameters

The solubility characteristics of Fmoc-1-pyrrolidine-3-carboxylic acid are influenced by both the hydrophobic fluorenyl protecting group and the hydrophilic carboxylic acid functionality [13] [14]. The compound exhibits limited solubility in polar protic solvents, being only slightly soluble in dimethyl sulfoxide and methanol [13] [14]. Water solubility is generally poor due to the large hydrophobic fluorenyl moiety [14].

| Solvent | Solubility | Usage Context | Reference |

|---|---|---|---|

| DMSO | Slightly soluble | General dissolution | [13] [14] |

| Methanol | Slightly soluble | General dissolution | [13] [14] |

| Water | Limited/Poor | Not recommended | Implied from structure |

| DMF | Soluble (for synthesis) | Peptide synthesis solvent | [15] |

| Ethyl Acetate | Limited (for synthesis) | Green synthesis mixtures | [15] |

In peptide synthesis applications, the compound demonstrates adequate solubility in N,N-dimethylformamide and related polar aprotic solvents commonly used in solid-phase peptide synthesis [15]. Recent studies have explored the use of green solvent mixtures such as dimethyl sulfoxide/ethyl acetate combinations for more environmentally friendly synthesis protocols [15].

Stability Under Various Conditions

Fmoc-1-pyrrolidine-3-carboxylic acid exhibits good thermal stability under standard storage conditions when maintained at +4°C [16] [17]. The compound should be stored as a solid in a refrigerated environment to prevent degradation [16] [14]. The melting point of 159-161°C indicates reasonable thermal stability for typical handling and synthesis operations [13] [14].

The chemical stability of the compound varies significantly depending on the reaction conditions. The pyrrolidine ring structure provides excellent stability as a five-membered saturated heterocycle . The carboxylic acid functionality remains stable under neutral and mildly acidic conditions but may undergo typical carboxylic acid reactions such as esterification and amidation under appropriate conditions [18] [19].

The Fmoc protecting group represents the most chemically labile portion of the molecule, being specifically designed for base-catalyzed removal [11] [15]. Treatment with secondary amines such as piperidine or pyrrolidine in organic solvents leads to rapid deprotection through elimination to form dibenzofulvene [11] [15]. This base-labile nature is essential for its application in iterative peptide synthesis protocols [15].

| Condition | Stability | Comments | Reference |

|---|---|---|---|

| Ambient temperature | Stable | Short-term handling | [20] |

| Refrigerated (+4°C) | Excellent | Recommended storage | [16] [17] |

| Basic conditions | Labile | Fmoc group removal | [11] [15] |

| Acidic conditions | Stable | Carboxylic acid stable | [18] |

| Thermal exposure | Moderate | Stable to ~160°C | [13] [14] |

Chemical Reactivity Profile

The chemical reactivity of Fmoc-1-pyrrolidine-3-carboxylic acid is determined by the presence of multiple reactive functional groups within its molecular structure [18] [19]. The carboxylic acid functionality at the 3-position of the pyrrolidine ring undergoes typical carboxylic acid reactions including esterification, amidation, and acid-base neutralization reactions [18] [19]. These reactions are fundamental to its utility as a building block in peptide synthesis applications [19].

The Fmoc protecting group exhibits characteristic base-labile reactivity, undergoing rapid elimination in the presence of secondary amines such as piperidine or pyrrolidine [11] [15]. This deprotection reaction proceeds through a two-step mechanism involving initial proton abstraction followed by elimination to form the highly conjugated dibenzofulvene byproduct [11]. The reaction can be monitored spectroscopically due to the strong UV absorption of the dibenzofulvene chromophore [11] [12].

| Functional Group | Reactivity Type | Stability | Reference |

|---|---|---|---|

| Carboxylic Acid | Acid-base reactions, esterification, amidation | Stable under neutral conditions | [18] [19] |

| Fmoc Protecting Group | Base-labile deprotection | Labile to piperidine and other bases | [11] [15] |

| Pyrrolidine Ring | Ring-constrained conformation | Stable five-membered ring | |

| Carbamate Linkage | Hydrolysis under harsh conditions | Stable under mild conditions | [11] |

The pyrrolidine ring system provides conformational constraint that influences the overall molecular geometry and reactivity patterns . This five-membered ring adopts an envelope conformation that can influence the spatial arrangement of substituents and their accessibility to reagents . The carbamate linkage connecting the Fmoc group to the nitrogen atom remains stable under most synthetic conditions but may undergo hydrolysis under strongly acidic or basic conditions with prolonged exposure [11].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant